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Compound of Interest

Compound Name:
Dioxobis(pentane-2,4-dionato-

O,O')uranium

Cat. No.: B097291 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure of uranyl

acetylacetonate, a coordination complex of uranium that is of significant interest in various

fields, including materials science and nuclear chemistry. This document outlines the key

structural features, experimental protocols for its characterization, and a summary of its core

molecular geometry.

Core Molecular Structure and Coordination
Geometry
Uranyl acetylacetonate, with the chemical formula [UO₂(acac)₂], typically exists as a

monomeric unit, often with an additional coordinating ligand such as water or pyridine. The

central uranium atom is in the +6 oxidation state and forms a linear uranyl cation (UO₂²⁺). The

coordination geometry around the uranium atom is most commonly a distorted pentagonal

bipyramid.[1][2]

In this arrangement, the two oxygen atoms of the uranyl group occupy the axial positions, while

the equatorial plane is formed by the four oxygen atoms from the two bidentate acetylacetonate

(acac) ligands and often a fifth ligand, such as a water molecule.[2] The acetylacetonate

ligands act as chelating agents, binding to the uranium center through their two oxygen atoms.
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The molecular structure of related uranyl acetylacetonate complexes has been extensively

studied using single-crystal X-ray diffraction.[1] These studies have provided precise

measurements of bond lengths and angles, which are crucial for understanding the stability

and reactivity of these compounds.

Tabulated Structural Data
The following table summarizes key quantitative data on the molecular structure of uranyl

acetylacetonate and its common adducts, compiled from various crystallographic studies.

Parameter [UO₂(acac)₂(H₂O)]
[UO₂(acac)₂(pyridin
e)]

Notes

Coordination

Geometry

Distorted Pentagonal

Bipyramidal

Distorted Pentagonal

Bipyramidal

The uranium atom is

seven-coordinate.

U-O (uranyl) Bond

Length
~1.78 - 1.83 Å ~1.83 Å[1]

These bonds are

characteristically

short, indicating a

strong triple bond

character.

U-O (acetylacetonate)

Bond Length
~2.34 - 2.44 Å ~2.34 - 2.44 Å[1]

U-O (water) Bond

Length
Varies N/A

U-N (pyridine) Bond

Length
N/A ~2.47 Å[1]

O-U-O (uranyl) Bond

Angle
~173.5 - 180° ~173.5°[1]

The uranyl cation is

nearly linear.

O-U-O (acac bite

angle)
~66 - 70° Varies

The angle subtended

by the two

coordinating oxygen

atoms of a single

acetylacetonate

ligand.
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Visualization of the Molecular Structure
The coordination geometry of a typical uranyl acetylacetonate adduct is depicted in the

following diagram.

Coordination Geometry of [UO₂(acac)₂(L)]
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Caption: A diagram showing the pentagonal bipyramidal coordination of the Uranium center in

[UO₂(acac)₂(L)].

Experimental Protocols
The synthesis and characterization of uranyl acetylacetonate complexes involve standard

inorganic chemistry techniques.

Synthesis of [UO₂(acac)₂(H₂O)]
A common method for the preparation of aquadioxobis(pentane-2,4-dionato-κ²

O,O′)uranium(VI) is as follows:

Dissolution of Uranyl Precursor: A solution of a uranyl salt, such as uranyl acetate dihydrate

(UO₂(OAc)₂·2H₂O), is prepared in a suitable solvent like tetrahydrofuran (THF).[2]

Addition of Acetylacetone: To this solution, 2,4-pentanedione (acetylacetone, acacH) is

added.[2]

pH Adjustment: The pH of the reaction mixture is carefully adjusted to approximately 9 by the

dropwise addition of a base, such as a 10 M aqueous solution of potassium hydroxide

(KOH).[2] This deprotonates the acetylacetone, allowing it to coordinate to the uranyl center.

Extraction: The resulting suspension is extracted with an organic solvent, for example,

toluene.[2]

Drying and Crystallization: The organic layer is dried over an anhydrous salt like sodium

sulfate (Na₂SO₄), and the product is crystallized from the solution.[2]

Characterization by X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the precise molecular

structure of crystalline compounds like uranyl acetylacetonate.

Crystal Selection: A suitable single crystal of the synthesized compound is selected and

mounted on a goniometer head.
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Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the

diffraction pattern is collected on a detector. Data is typically collected at a low temperature

(e.g., 100 K) to minimize thermal vibrations.[1]

Structure Solution and Refinement: The collected diffraction data is used to solve the crystal

structure, typically using direct methods or Patterson methods. The structural model is then

refined to obtain accurate atomic positions, bond lengths, and bond angles.

The following flowchart illustrates the general experimental workflow for the synthesis and

characterization of uranyl acetylacetonate.
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Workflow for Synthesis and Characterization
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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